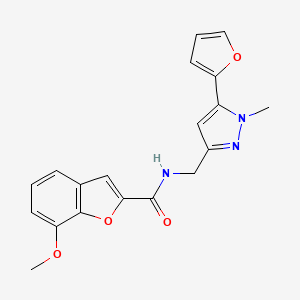

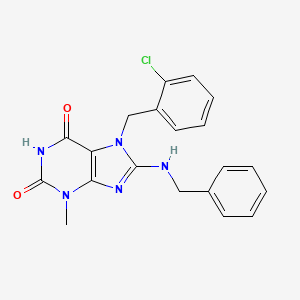

![molecular formula C13H20N2O4 B2863451 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide CAS No. 941996-05-0](/img/structure/B2863451.png)

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide” is a complex organic compound. Based on its name, it likely contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The “1,4-dioxaspiro[4.4]nonan-2-ylmethyl” part of the name suggests the presence of a nine-membered ring with two oxygen atoms . The “N2-allyloxalamide” part indicates the presence of an oxalamide group attached to an allyl group.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a spirocyclic structure and an oxalamide group. The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the oxalamide group could make it reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity towards different chemical reagents .Applications De Recherche Scientifique

Serotonin Receptor Agonists and Neuroprotective Agents

Compounds structurally related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide have been synthesized and evaluated for their potential as serotonin receptor (5-HT1AR) agonists. For instance, derivatives of 1-oxa-4-thiaspiro and 1,4-dithiaspiro[4.5]decane have shown promise as potent and selective 5-HT1AR agonists. These compounds, by targeting serotonin receptors, could offer a novel strategy for pain control and possess neuroprotective activity, as demonstrated in mouse formalin tests and theoretical studies predicting good blood-brain barrier permeability (Franchini et al., 2017).

Antiparasitic Applications

Another interesting application area for structurally related compounds involves antiparasitic effects against diseases like schistosomiasis. A novel synthetic compound with an endoperoxide structure, which could be structurally similar to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide, was shown to induce the dysfunction or disruption of lysosome-like organelles in Schistosoma mansoni, leading to parasite death (Yamabe et al., 2017). This suggests potential applications in developing antiparasitic drugs.

Chemical Synthesis and Drug Design

Related spirocyclic compounds have been investigated for their binding affinity and activity at α1-adrenoceptors and 5-HT1AR, offering insights into the structure-affinity/activity relationships that could guide the design of more selective ligands for these receptors (Franchini et al., 2014). This aspect is critical for drug design, especially in the development of drugs with targeted action and minimal side effects.

Propriétés

IUPAC Name |

N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-2-7-14-11(16)12(17)15-8-10-9-18-13(19-10)5-3-4-6-13/h2,10H,1,3-9H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZMWQXEOTWAAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NCC1COC2(O1)CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

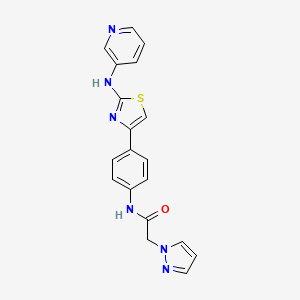

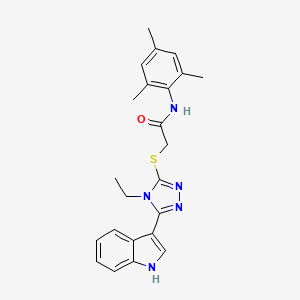

![3-(2,6-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863368.png)

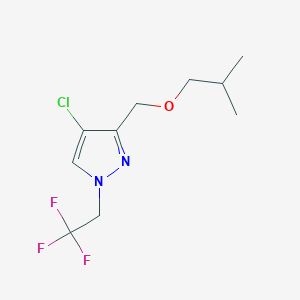

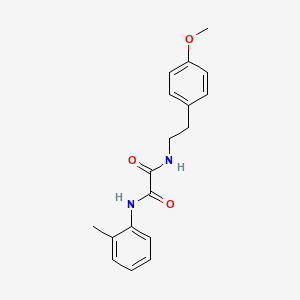

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2863376.png)

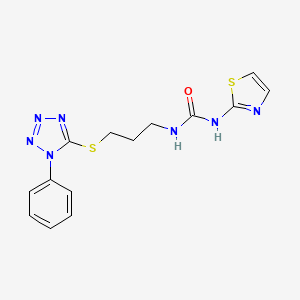

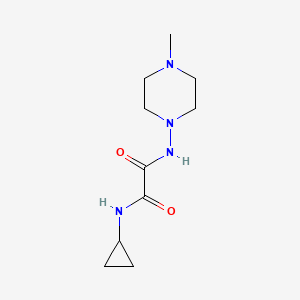

![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-[(4-fluorophenyl)methyl]urea](/img/structure/B2863378.png)

![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2863381.png)

![3-benzyl-9-(5-chloro-2-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2863386.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2863389.png)